molecular formula C10H17NO2 B2615973 (1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one CAS No. 2408938-80-5

(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one

Cat. No.: B2615973
CAS No.: 2408938-80-5
M. Wt: 183.251
InChI Key: BHWXFJCOQVFJLL-BWZBUEFSSA-N
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Description

(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[320]heptan-3-one is a bicyclic compound with a unique structure that includes an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,5R,6R)-6-[(2-methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-8-5-7-6(8)4-9(12)11-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWXFJCOQVFJLL-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC2C1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H]2[C@H]1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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